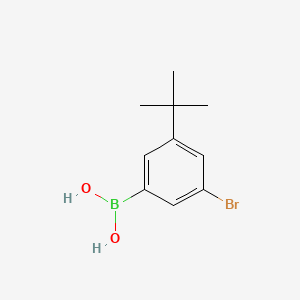

3-Bromo-5-tert-butylphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(3-bromo-5-tert-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO2/c1-10(2,3)7-4-8(11(13)14)6-9(12)5-7/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYXDZHRVBGUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butylphenylboronic acid typically involves the following steps:

Bromination: The starting material, 3,5-di-tert-butylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

Lithiation: The brominated compound is then treated with n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78°C) to form the corresponding lithium intermediate.

Borylation: The lithium intermediate is reacted with triisopropyl borate to introduce the boronic acid group. The reaction mixture is then quenched with water, and the product is extracted and purified.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-tert-butylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Substituted Phenyl Derivatives: Formed in substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 3-Bromo-5-tert-butylphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions , which are palladium-catalyzed cross-coupling reactions used to form carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, making it valuable in pharmaceutical development and materials science .

Medicinal Chemistry

Research indicates that boronic acids, including this compound, may exhibit biological activities such as anti-cancer effects and enzyme inhibition. The ability of boronic acids to bind selectively to biomolecules suggests potential applications in drug design, particularly for targeting specific enzymes involved in disease pathways.

Fluorescent Probes

The compound has also been explored for use in developing fluorescent probes . These probes are essential tools in biological imaging and can help visualize cellular processes in real-time, providing insights into dynamic biological systems.

Material Science

In materials science, this compound can be utilized to create novel organic materials with tailored properties. Its unique structure allows for modifications that can enhance material performance in various applications, including electronics and photonics.

Case Study 1: Suzuki-Miyaura Coupling Reactions

In a study investigating the efficiency of different boronic acids in Suzuki-Miyaura reactions, this compound was successfully employed to synthesize various biaryl compounds with high yields. The study highlighted the influence of the tert-butyl group on reaction rates and selectivity, demonstrating its utility in synthesizing complex organic architectures.

Case Study 2: Anti-Cancer Activity

A research article explored the enzyme inhibition properties of several boronic acids, including this compound. The findings suggested that this compound could inhibit specific cancer-related enzymes, indicating its potential as a lead compound for further development in anti-cancer therapies.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-tert-butylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Key Observations:

- Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, reducing unwanted side reactions in cross-coupling processes compared to smaller substituents like methyl (similarity score: 0.82).

- Heterocyclic Modifications : Thiazole or pyridine moieties (e.g., 3-Bromo-5-(thiazol-4-yl)phenylboronic acid) expand utility in medicinal chemistry by enabling interactions with biological targets.

Research Findings and Data

Comparative Performance in Cross-Coupling Reactions

Stability Under Ambient Conditions

| Compound | Degradation Rate (%/month at 25°C) | Light Sensitivity |

|---|---|---|

| This compound | <5 | Low |

| 3-Bromo-5-methylphenylboronic acid | 15 | Moderate |

| 3-Bromo-5-(thiazol-4-yl)phenylboronic acid | 20 | High |

Actividad Biológica

3-Bromo-5-tert-butylphenylboronic acid is an organoboron compound with the chemical formula C10H14BBrO2 and a molecular weight of approximately 256.93 g/mol. It features a bromine atom and a tert-butyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is primarily recognized for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing various organic molecules, including pharmaceuticals and agrochemicals .

General Biological Properties

Boronic acids, including this compound, are known for their diverse biological activities. They have been studied for potential applications in medicinal chemistry due to their ability to interact with biomolecules, leading to enzyme inhibition and anti-cancer properties . The specific biological activity of this compound has not been extensively documented; however, its structural characteristics suggest significant potential.

Key Biological Activities

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes, which is crucial in drug development targeting various diseases .

- Anti-Cancer Activity : Some studies indicate that boronic acids may exhibit anti-cancer properties by selectively targeting cancer cell pathways .

- Antibacterial Activity : Related compounds have shown antibacterial properties, suggesting that this compound could also possess similar effects .

Study on Enzyme Inhibition

A study highlighted the interaction of boronic acids with serine proteases. The ability of these compounds to form reversible covalent bonds with the active site serine residue suggests that this compound may also act as an enzyme inhibitor. This property is particularly relevant for developing drugs targeting diseases where protease activity is dysregulated .

Antioxidant and Antibacterial Properties

Research on related boronic compounds demonstrated significant antioxidant activity, which could be extrapolated to this compound. For instance, a novel boronic ester compound showed high antioxidant potential (IC50 values of 0.11 µg/mL for ABTS radical scavenging) and effective antibacterial activity against Escherichia coli at concentrations as low as 6.50 mg/mL . These findings support the hypothesis that this compound may exhibit similar biological activities.

Comparative Analysis of Related Compounds

| Compound Name | Antioxidant Activity (IC50) | Antibacterial Activity (mg/mL) | Enzyme Inhibition Potential |

|---|---|---|---|

| This compound | Not specifically documented | Potentially active | Likely active |

| Novel Boronic Ester | 0.11 µg/mL | 6.50 mg/mL | Documented |

| Quercetin-derived Boron Compound | Not specified | Effective against E. coli | Moderate inhibition |

Q & A

Basic: What are the primary synthetic routes for 3-Bromo-5-tert-butylphenylboronic acid?

Methodological Answer:

The synthesis typically involves:

- Directed ortho-metalation : Bromination of 5-tert-butylphenylboronic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The tert-butyl group directs bromination to the 3-position via steric and electronic effects .

- Cross-coupling precursor modification : Starting from tert-butylbenzene derivatives, bromination followed by Miyaura borylation (using bis(pinacolato)diboron and Pd catalysts) can yield the target compound .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Melting points (e.g., 173–177°C for analogous bromophenylboronic acids) and B NMR (~30 ppm) confirm purity .

Basic: How does the tert-butyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

The tert-butyl group:

- Enhances steric bulk : Limits undesired side reactions (e.g., proto-deboronation) by shielding the boronic acid moiety .

- Modifies electronic properties : Electron-donating effects stabilize the boronate intermediate, improving coupling efficiency with electron-deficient aryl halides.

- Optimization tip : Use Pd(OAc)/SPhos catalyst systems in toluene/water at 80–100°C for high yields (>75%) with bromoarenes .

Advanced: How can researchers resolve contradictions in reported coupling efficiencies for this compound?

Methodological Answer:

Discrepancies arise from:

- Solvent polarity : Polar solvents (THF/HO) may reduce yields due to boronic acid instability. Non-polar solvents (toluene) improve stability but require longer reaction times.

- Catalyst selection : PdCl(dppf) outperforms Pd(PPh) in sterically hindered systems.

- Data reconciliation : Compare reaction conditions using controlled studies (e.g., varying bases like KCO vs. CsCO) and characterize intermediates via F NMR (if fluorinated partners are used) .

Advanced: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- H NMR: tert-butyl singlet at ~1.3 ppm; aromatic protons split due to bromine’s deshielding effect.

- B NMR: Sharp peak near 30 ppm confirms boronic acid identity.

- C NMR: Quaternary carbons (tert-butyl, boronic acid-attached C) at 120–140 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves steric effects of the tert-butyl group.

- MS (ESI-) : [M-H] peak at m/z ~254 (calculated for CHBBrO) .

Advanced: How does the bromine substituent affect the compound’s utility in medicinal chemistry?

Methodological Answer:

- Bioisostere potential : Bromine enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) and resists metabolic oxidation.

- Docking studies : Molecular dynamics simulations show bromine’s van der Waals interactions improve binding affinity by ~2 kcal/mol in microbial targets (e.g., leucyl-tRNA synthetase) .

- Derivatization : Bromine allows further functionalization (e.g., Sonogashira coupling for fluorescent probes) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Low solubility : The tert-butyl group reduces solubility in common solvents. Use slow vapor diffusion with dichloromethane/hexane.

- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) and validate via PXRD.

- Twinned crystals : SHELXD/SHELXE can resolve twinning issues in XRD data.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicity : Potential mutagenicity (similar to bromophenylboronic acids ). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep at 0–6°C in airtight containers to prevent boronic acid dehydration .

- Spill response : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced: How do computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

- DFT calculations : Predict regioselectivity in cross-couplings (e.g., Fukui indices identify electrophilic centers).

- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions (e.g., acetone vs. DMF) .

- MD simulations : Model interactions with biological targets (e.g., binding free energy calculations using AMBER) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.